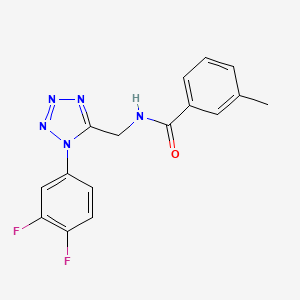
1-(4-Hydrazinomethylpiperidin-1-yl)ethanone dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydrazinomethylpiperidin-1-yl)ethanone dihydrochloride is a chemical compound with the molecular formula C8H19Cl2N3O . It has an average mass of 244.162 Da and a monoisotopic mass of 243.090515 Da .
Molecular Structure Analysis
The molecular structure of 1-(4-Hydrazinomethylpiperidin-1-yl)ethanone dihydrochloride consists of 8 carbon atoms, 19 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact spatial arrangement of these atoms forms the unique structure of the molecule.Aplicaciones Científicas De Investigación
Chemical Transformations and Synthesis
Hydrazinolysis Reactions : Research demonstrates the transformation of nitropyridinones through hydrazinolysis, leading to the formation of hydrazone compounds. This process is relevant for synthesizing specific chemical structures (Smolyar, 2010).
Synthesis of Schiff's Bases : The reaction of imidazole with hydrazine yields hydrazinyl ethanone compounds. These are used for condensation with aromatic aldehydes to form Schiff's bases, which have significant antibacterial properties (Patel et al., 2011).
Pyrazine Derivatives Synthesis : Novel pyrazine moiety bearing pyrazoline derivatives are synthesized using hydrazine-based reactions. These compounds exhibit antibacterial, antioxidant, and DNA binding activities (Kitawat & Singh, 2014).
Biological and Pharmacological Applications
Antitubercular Agents : The synthesis of pyrazolyl ethanone derivatives involves hydrazine and exhibits promising antitubercular activities. This indicates its potential application in tuberculosis treatment (Bhoot et al., 2011).
Antibacterial and Antifungal Activity : Compounds derived from 1,3,4-oxadiazolyl ethanone, synthesized using a hydrazine-related process, show significant antibacterial and antifungal properties, underscoring their potential in treating infections (Fuloria et al., 2009).
Antimicrobial Agents : Novel compounds synthesized from piperazinyl ethanones exhibit antimicrobial activities, suggesting their potential in developing new antimicrobial drugs (Zaidi et al., 2021).
Cancer Research : Metal complexes of pyridine derivative ligands, derived from hydrazinyl ethanone, show cytotoxic effects against cancer cell lines, indicating their potential application in cancer treatment (Chaitanya et al., 2022).
Antimicrobial Study : Synthesis of compounds like 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone and their derivatives demonstrate significant antimicrobial activities, highlighting their potential use in developing new antimicrobial drugs (Sherekar et al., 2022).
Corrosion Inhibition : The synthesized compound methyl-4H-1,4-benzothiazin-2-yl)ethanone, through a new mechanism, acts as an efficient corrosion inhibitor for mild steel in acidic solutions, indicating its industrial applications in corrosion protection (Aloui et al., 2009).
Anticancer Agents : The synthesis of benzimidazole-based compounds like substituted 1-(1-ethy-1H-benzimidazol-2-yl) ethanone demonstrates promising anticancer properties, suggesting their potential as novel anticancer agents (Rashid et al., 2014).
Propiedades
IUPAC Name |
1-[4-(hydrazinylmethyl)piperidin-1-yl]ethanone;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.2ClH/c1-7(12)11-4-2-8(3-5-11)6-10-9;;/h8,10H,2-6,9H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWKXPDULQZMDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CNN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

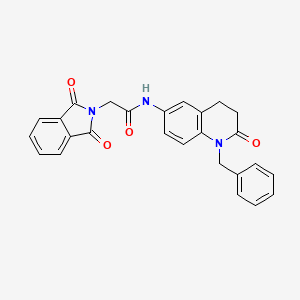
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2373316.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylimidazole-4-sulfonamide](/img/structure/B2373317.png)
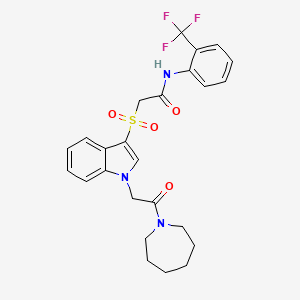
![N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2373323.png)
![2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid](/img/structure/B2373324.png)
![(3E)-1-(4-methylbenzyl)-3-({[3-(methylthio)phenyl]amino}methylene)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2373325.png)
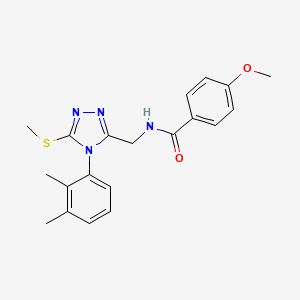

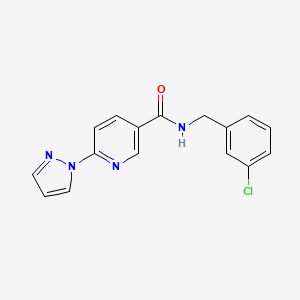
![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2373330.png)
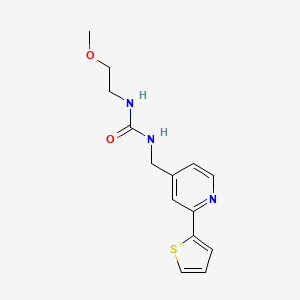
![N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2373336.png)
